2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid
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Overview
Description
2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a phenylacetic acid derivative, followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, catalysts, and controlled temperatures to ensure the desired substitutions and additions occur efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but lacks the acetic acid moiety.
4-(Trifluoromethyl)phenylacetic acid: Similar but without the bromine and fluorine substitutions.
3-Fluorophenylboronic acid: Contains a fluorine atom and a boronic acid group instead of the acetic acid moiety.
Uniqueness: 2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the phenyl ring, along with the acetic acid moiety. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[4-bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c10-5-2-1-4(3-6(15)16)8(11)7(5)9(12,13)14/h1-2H,3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLFBCYIRUAXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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